2,5-Diiodohexa-2,4-diene
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Overview
Description
2,5-Diiodohexa-2,4-diene is an organic compound characterized by the presence of two iodine atoms attached to a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diiodohexa-2,4-diene typically involves the iodination of hexa-2,4-diene. This can be achieved through the reaction of hexa-2,4-diene with iodine in the presence of a suitable catalyst or under UV light to facilitate the addition of iodine atoms to the diene system .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, where hexa-2,4-diene is reacted with iodine in a controlled environment to ensure high yield and purity of the product. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,5-Diiodohexa-2,4-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The conjugated diene system can participate in addition reactions with electrophiles, such as halogens and hydrogen halides
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like thiols, amines, and alkoxides.
Addition Reactions: Reagents such as bromine, chlorine, and hydrogen halides are used under conditions that favor electrophilic addition.
Major Products Formed:
Substitution Reactions: Products include various substituted dienes depending on the nucleophile used.
Addition Reactions: Products include dihalides and other addition products, depending on the electrophile used
Scientific Research Applications
2,5-Diiodohexa-2,4-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms involving conjugated dienes
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 2,5-Diiodohexa-2,4-diene involves its reactivity as a conjugated diene. The compound can undergo electrophilic addition reactions, where the double bonds react with electrophiles, leading to the formation of addition products. The presence of iodine atoms enhances the compound’s reactivity and allows for various substitution and addition reactions .
Comparison with Similar Compounds
2,4-Hexadiene: A conjugated diene without iodine atoms.
2,5-Dimethylhexa-2,4-diene: A conjugated diene with methyl groups instead of iodine atoms
Comparison: The iodine atoms make it more reactive in substitution and addition reactions compared to similar compounds without iodine atoms .
Properties
CAS No. |
88635-79-4 |
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Molecular Formula |
C6H8I2 |
Molecular Weight |
333.94 g/mol |
IUPAC Name |
2,5-diiodohexa-2,4-diene |
InChI |
InChI=1S/C6H8I2/c1-5(7)3-4-6(2)8/h3-4H,1-2H3 |
InChI Key |
KEBKRKULHKZFTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=C(C)I)I |
Origin of Product |
United States |
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